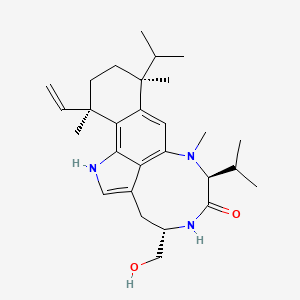

Teleocidin B-1

描述

Teleocidin B-1 is a member of the teleocidin family, which are terpene indole compounds isolated from Streptomyces bacteria. These compounds are known for their unique structures and potent biological activities, particularly their ability to activate protein kinase C (PKC). The robust bioactivity and distinctive structure of this compound have attracted significant interest from researchers in natural product chemistry and pharmacology .

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of teleocidin B-1 involves an 11-step process. This unified and modular approach includes several key steps:

Electrochemical Amination: This step introduces the amino group into the molecule.

Copper-Mediated Aziridine Opening: This reaction opens the aziridine ring, facilitating further modifications.

Base-Induced Macrolactamization: This step forms the macrolactam ring, a crucial structural feature of this compound.

C-H Borylation and Sigman-Heck Transformation: These reactions enable the convergent and stereocontrolled synthesis of the compound

Industrial Production Methods: While the total synthesis of this compound is well-documented in academic research, industrial production methods are less commonly reported. The complexity and number of steps involved in the synthesis suggest that large-scale production would require significant optimization and resources.

化学反应分析

Types of Reactions: Teleocidin B-1 undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Typically involves nucleophiles or electrophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

科学研究应用

Chemical Properties and Structure

Teleocidin B-1 is classified as a terpenoid indole alkaloid. Its chemical structure allows it to interact with various biological targets, making it a valuable compound in pharmacological research. The compound's robust bioactivity has attracted significant interest from chemists and biologists alike, leading to extensive studies on its biosynthesis and potential therapeutic applications.

Chemistry

This compound serves as a model compound for studying complex natural product synthesis and biosynthetic pathways. Researchers utilize it to investigate the enzymatic reactions involved in its biosynthesis, which includes methylation and cyclization processes facilitated by specific enzymes such as TleD, TleC, and TleB .

Biology

In biological research, this compound is employed to explore the role of protein kinase C in cellular processes. Its activation of PKC has implications for understanding signal transduction pathways and cellular responses to growth factors .

Medicine

The compound has been explored for its potential therapeutic applications, particularly in cancer research. Studies have demonstrated that this compound can modulate PKC activity, which is crucial for tumor promotion and progression. Its tumor-promoting activity has been evaluated in various models, showing comparable efficacy to other known tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) .

Case Study 1: Tumor Promotion in Mouse Models

A significant study evaluated the tumor-promoting activity of this compound in mouse skin models. Mice treated with 7,12-dimethylbenz[a]anthracene (DMBA) followed by this compound exhibited a 100% tumor incidence after 24 weeks, with an average of 4 tumors per mouse . This study highlighted the compound's potent biological effects and its utility in cancer research.

Case Study 2: Enzymatic Biosynthesis Studies

Recent research focused on elucidating the biosynthetic pathways leading to this compound production. The identification of specific genes responsible for enzymatic reactions associated with its synthesis provides insights into potential engineering approaches for producing analogs with enhanced bioactivity .

Data Summary

| Application Area | Description |

|---|---|

| Chemistry | Model for studying natural product synthesis |

| Biology | Investigates PKC role in cellular processes |

| Medicine | Explored for therapeutic potential in cancer |

作用机制

Teleocidin B-1 exerts its effects primarily through the activation of protein kinase C. This activation involves binding to the regulatory domain of the enzyme, leading to its activation and subsequent phosphorylation of target proteins. The pathways involved in this process are complex and include various signaling cascades that regulate cell growth, differentiation, and apoptosis .

相似化合物的比较

Lyngbyatoxin A: Another potent protein kinase C activator with a similar structure.

Indolactam V: A biosynthetic precursor to teleocidin B-1 and other related compounds.

Phorbol Esters: Known for their strong protein kinase C activation properties.

Uniqueness: this compound is unique due to its specific structural features, such as the indole ring and macrolactam ring, which contribute to its potent biological activity. Its ability to selectively activate protein kinase C subtypes also distinguishes it from other similar compounds .

生物活性

Teleocidin B-1 is a notable member of the teleocidin family, which are terpenoid indole alkaloids primarily isolated from the Streptomyces genus. This compound has garnered significant attention due to its potent biological activities, particularly its ability to activate protein kinase C (PKC), which plays a crucial role in various cellular processes including growth, differentiation, and apoptosis.

Structural Characteristics

This compound features a unique structure that includes an indolactam core and cyclic terpenoid elements. Its structural complexity contributes to its diverse biological activities and makes it a subject of interest in medicinal chemistry and pharmacology.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | This compound Structure | PKC activation, tumor promotion |

The primary mechanism through which this compound exerts its biological effects is by activating protein kinase C (PKC). PKC is a family of serine/threonine kinases that are activated by diacylglycerol (DAG) and calcium ions. This compound mimics DAG, leading to the phosphorylation of various substrates involved in cell signaling pathways.

Enzymatic Reactions in Biosynthesis

Recent studies have elucidated the biosynthetic pathway of this compound, identifying key enzymes involved:

- Prenyltransferase (TleC) : Transfers a geranyl moiety to the indolactam backbone.

- P450 Oxygenase (TleB) : Facilitates C-N bond formation.

- Methyltransferase (TleD) : Catalyzes methylation and cyclization reactions.

These enzymes are encoded within a gene cluster that has been characterized through genomic studies, providing insights into the synthetic potential of these compounds.

Tumor Promotion

Research has demonstrated that this compound exhibits potent tumor-promoting activity in mouse skin models. In two-stage carcinogenesis experiments, it was shown to significantly increase tumor incidence when applied topically. The mechanism appears to involve the activation of signaling pathways associated with cell proliferation and survival.

PKC Activation

This compound is recognized as a strong activator of PKC. Studies using radiolabeled assays have confirmed its ability to stimulate PKC activity in vitro, which correlates with its tumor-promoting effects. This activation is comparable to other known PKC activators such as phorbol esters.

Case Studies

-

In Vivo Tumor Promotion Study :

- Objective : Assess the tumor-promoting potential of this compound.

- Method : Mice were treated with 100 µg of this compound followed by a carcinogenic agent.

- Results : Increased tumor incidence and size were observed compared to control groups, indicating significant tumor-promoting activity.

-

PKC Activation Assay :

- Objective : Measure the activation of PKC by this compound.

- Method : Utilized a 35S-GT binding assay with human brain tissue culture.

- Results : this compound showed a marked increase in PKC activity, confirming its role as a potent PKC activator.

属性

IUPAC Name |

(6S,9S,14S,17R)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYTUVXFLCCGCC-VCJXGGRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@](CC[C@]4(C)C=C)(C)C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241736 | |

| Record name | Teleocidin B-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95044-71-6 | |

| Record name | Teleocidin B-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095044716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teleocidin B-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELEOCIDIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3CR2EV9W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。